molecular formula C8H19NO B13243479 2-[(3-Methylbutan-2-yl)amino]propan-1-ol

2-[(3-Methylbutan-2-yl)amino]propan-1-ol

Cat. No.: B13243479
M. Wt: 145.24 g/mol
InChI Key: CKHJRQGXPRKOQE-UHFFFAOYSA-N
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Description

2-[(3-Methylbutan-2-yl)amino]propan-1-ol is an organic compound with the molecular formula C8H19NO. It is a secondary amine and an alcohol, making it a versatile compound in various chemical reactions and applications. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methylbutan-2-yl)amino]propan-1-ol typically involves the reaction of 3-methylbutan-2-amine with propylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{3-Methylbutan-2-amine} + \text{Propylene oxide} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methylbutan-2-yl)amino]propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The amine group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines and alcohols.

Scientific Research Applications

2-[(3-Methylbutan-2-yl)amino]propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-[(3-Methylbutan-2-yl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. As an amine and alcohol, it can form hydrogen bonds and participate in various biochemical reactions. The exact mechanism depends on the specific application and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2-methylpropan-1-ol
  • 2-Amino-3-methylbutan-1-ol
  • 3-((9H-fluoren-2-yl)amino)-3-methylbutan-1-ol

Uniqueness

2-[(3-Methylbutan-2-yl)amino]propan-1-ol is unique due to its specific structure, which combines both an amine and an alcohol functional group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

2-(3-methylbutan-2-ylamino)propan-1-ol

InChI

InChI=1S/C8H19NO/c1-6(2)8(4)9-7(3)5-10/h6-10H,5H2,1-4H3

InChI Key

CKHJRQGXPRKOQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NC(C)CO

Origin of Product

United States

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